Glyceryl dicaprate

Descripción

Propiedades

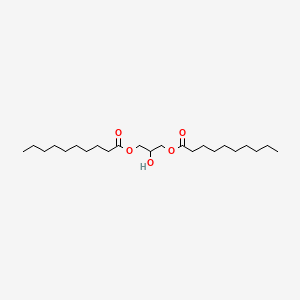

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Guide to the Synthesis of Glyceryl Dicaprate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl dicaprate, a diglyceride ester of capric acid and glycerol, is a critical excipient in the pharmaceutical, cosmetic, and food industries.[1] Its utility as an emulsifier, solvent, and penetration enhancer is directly linked to its specific chemical structure and purity. The synthesis of glyceryl dicaprate is not a trivial pursuit; it is a controlled process aimed at maximizing the yield of the desired diglyceride while minimizing the formation of mono- and triglycerides. This guide provides a comprehensive overview of the primary synthesis methodologies—direct chemical esterification and regioselective enzymatic synthesis—offering field-proven insights into process optimization, analytical validation, and the rationale behind critical experimental choices.

Introduction: The Significance of Glyceryl Acylglycerols

Glycerol esters, or acylglycerols, are broadly classified based on the number of fatty acid chains esterified to the glycerol backbone: monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). DAGs, such as glyceryl dicaprate, possess a unique amphiphilic balance, making them highly effective as nonionic surfactants and texturing agents.[1] In pharmaceutical formulations, they are valued for their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) and enhance their bioavailability. The challenge in their synthesis lies in selectively esterifying two of glycerol's three hydroxyl groups, a task complicated by the statistical distribution of products and the potential for acyl migration.

Synthesis Methodologies: A Comparative Analysis

The production of glyceryl dicaprate is primarily achieved through two distinct routes: direct chemical synthesis and biocatalytic (enzymatic) synthesis. The choice of method profoundly impacts selectivity, reaction conditions, and the final product purity.

Chemical Synthesis: The Direct Esterification Approach

Direct esterification, a variant of the Fischer-Speier esterification, is the conventional industrial method for producing acylglycerols.[2][3] It involves the reaction of glycerol with capric acid at elevated temperatures, typically in the presence of a catalyst.[3]

Mechanism and Rationale: The reaction proceeds in a stepwise manner, forming monoglycerides, then diglycerides, and finally triglycerides. The process is governed by a chemical equilibrium, which must be shifted towards the product side.[2] This is achieved by removing the water byproduct, often through the application of a vacuum or the use of a water-carrying agent (azeotropic distillation).[4][5][6]

The core challenge is managing the product distribution. Without precise control, the reaction yields a complex mixture of 1-monocaprate, 2-monocaprate, 1,2-dicaprate, 1,3-dicaprate, and tricaprate. High temperatures (180-250°C) can also lead to the formation of undesirable byproducts and discoloration.[3]

Figure 1: Non-selective chemical esterification pathway of glycerol.

Catalyst Selection: The choice of catalyst is critical for reaction kinetics.[7]

-

Alkali Catalysts (e.g., NaOH, Ca(OH)₂): Traditionally used for glycerolysis but can also be employed in direct esterification. They are effective but can lead to soap formation and require a neutralization step.[1]

-

Acid Catalysts (e.g., p-Toluenesulfonic acid, Sulfuric Acid): Classic Fischer esterification catalysts that protonate the carbonyl group of the capric acid, making it more susceptible to nucleophilic attack by glycerol.[3]

-

Solid Acid Catalysts (e.g., Cation Exchange Resins, Zeolites): Offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion.[4] Molecular sieve solid alkalis have also been used.[8]

Experimental Protocol: Direct Esterification using a Solid Acid Catalyst

-

Reactor Setup: A 1L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a vacuum distillation setup is assembled.

-

Charging Reactants: The reactor is charged with glycerol (1.0 mol) and capric acid (2.2 mol). The slight excess of capric acid helps drive the reaction towards the diglyceride.

-

Catalyst Addition: A strong acidic cation exchange resin (e.g., Amberlyst-15) is added at a loading of 2% (w/w) of the total reactants.[4]

-

Reaction Conditions: The mixture is heated to 160-180°C with vigorous stirring (300 rpm). A vacuum (e.g., 20-30 mbar) is applied to continuously remove the water formed during the reaction.

-

Monitoring: The reaction is monitored by withdrawing small samples periodically and analyzing the acid value (titration) and product composition (GC or HPLC). The reaction is typically complete within 4-6 hours when the acid value stabilizes.

-

Work-up: Upon completion, the mixture is cooled, and the solid catalyst is removed by filtration. The crude product is then purified, typically via vacuum distillation or molecular distillation, to separate unreacted starting materials and isolate the diglyceride fraction.

Enzymatic Synthesis: The Regioselective Advantage

Biocatalysis offers a milder and more selective route to glyceryl dicaprate.[9][10] The use of lipases, particularly those that are positionally specific, is the cornerstone of this approach.

Mechanism and Rationale: Many lipases exhibit regioselectivity, meaning they preferentially catalyze reactions at specific positions on the glycerol backbone. Lipases from sources like Rhizomucor miehei or Candida antarctica (Lipase B) are sn-1,3 specific. This means they will almost exclusively esterify the primary hydroxyl groups (sn-1 and sn-3) of glycerol, leaving the secondary hydroxyl group (sn-2) untouched. This inherent selectivity is invaluable as it directly leads to the formation of 1,3-dicaprate, minimizing the production of 1,2-dicaprate and tricaprate.[11]

Figure 2: Regioselective enzymatic synthesis pathway favoring 1,3-dicaprin.

Process Considerations: Enzymatic reactions are conducted under much milder conditions (typically 40-70°C), preserving the integrity of the molecule and preventing side reactions.[12] The synthesis can be performed in a solvent-free system or in an organic solvent like n-heptane.[10][11] Solvent-free systems are preferred from a "green chemistry" perspective and can lead to higher volumetric productivity.[10] Immobilized enzymes are commonly used as they can be easily recovered and reused for multiple cycles, significantly improving process economics.

Experimental Protocol: Solvent-Free Enzymatic Synthesis

-

Enzyme Preparation: Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM or Novozym® 435) is used.

-

Reactor Setup: A temperature-controlled stirred-tank reactor is used. To overcome the poor miscibility of glycerol, it can be pre-adsorbed onto silica gel.

-

Charging Reactants: The reactor is charged with glycerol (1.0 mol, pre-adsorbed on silica if necessary) and capric acid (2.0-2.1 mol). A stoichiometric or near-stoichiometric ratio is often effective.

-

Enzyme Addition: The immobilized lipase is added at a loading of 5-10% (w/w) of total reactants.

-

Reaction Conditions: The temperature is maintained at 50-60°C. Continuous removal of water is critical and is achieved by applying a high vacuum (e.g., <5 mbar).[6][11]

-

Monitoring: The reaction progress is followed by analyzing the composition of acylglycerols using GC. A high conversion to 1,3-dicaprate with minimal monocaprate and tricaprate is the target.

-

Work-up: After 6-24 hours, the reaction mixture is cooled, and the immobilized enzyme is recovered by simple filtration for reuse. The resulting product is often of high purity (>80% 1,3-dicaprate) and may require minimal downstream processing.

Process Optimization and Data Summary

Optimizing the synthesis of glyceryl dicaprate involves balancing several key parameters to maximize yield and purity.

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Rationale & Key Insights |

| Temperature | 160 - 220°C | 40 - 70°C | Lower enzymatic temperatures prevent byproduct formation and preserve enzyme activity. |

| Molar Ratio (Acid:Gly) | 2.1:1 to 2.5:1 | 2.0:1 to 2.2:1 | A slight excess of acid drives the chemical equilibrium. Near-stoichiometric ratios are effective in enzymatic systems due to high selectivity. |

| Catalyst | Solid Acid, Alkali | Immobilized sn-1,3 Lipase | Lipase provides regioselectivity, leading to a purer 1,3-dicaprate product.[11] |

| Pressure / Vacuum | 10 - 50 mbar | < 5 mbar | A strong vacuum is essential in both methods to remove water and shift the equilibrium towards ester formation.[5][6] |

| Reaction Time | 4 - 8 hours | 6 - 24 hours | Enzymatic reactions are typically slower but offer superior control and product quality. |

| Typical DAG Yield | 50 - 60% (in mixture) | > 80% (as 1,3-DAG) | Enzymatic synthesis provides significantly higher selectivity and yield of the desired isomer.[11] |

Analytical Characterization and Purification

A self-validating protocol requires robust analytical methods to confirm product identity and purity.

-

Gas Chromatography (GC): The primary technique for quantifying the distribution of mono-, di-, and triglycerides. Samples are derivatized (silylated) before injection to increase volatility.

-

High-Performance Liquid Chromatography (HPLC): Can be used with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) to separate and quantify acylglycerols. Gel Permeation Chromatography (GPC) can also be effective.[13]

-

Acid Value Titration: Measures the amount of unreacted capric acid, providing a simple way to track reaction conversion.

Purification Workflow: The crude product from either synthesis method is a mixture. High-purity glyceryl dicaprate requires a purification step.

Figure 3: General purification workflow for glyceryl dicaprate.

Conclusion

The synthesis of glyceryl dicaprate presents a classic case study in chemical process development, balancing yield, selectivity, and economic viability. While traditional chemical esterification remains a workhorse of the industry, it produces a statistical mixture requiring intensive purification. The advent of regioselective enzymatic synthesis offers a paradigm shift, enabling the targeted production of high-purity 1,3-dicaprate under mild, environmentally friendly conditions. For researchers and drug development professionals, understanding the causality behind each synthetic choice—from catalyst selection to reaction monitoring and purification—is paramount to producing a high-quality excipient that meets the stringent demands of modern formulations.

References

- Preparation method of caprylic/capric acid mono-diglyceride.

-

Enzymatic synthesis of 1,3-dicaproyglycerol by esterification of glycerol with capric acid in an organic solvent system. CONICET Digital. [Link]

-

Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. National Institutes of Health (PMC). [Link]

-

Glyceryl Mono and Dicaprylocaprate. USP-NF. [Link]

-

Glyceryl caprylate-caprate. PubChem, National Institutes of Health. [Link]

-

Synthesis of Glyceric Acid by Mixed-Metal Oxide-Supported AuPt Alloy Catalyst in Mild Conditions. MDPI. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

- Glyceryl monocaprylate and preparation method thereof.

- Method for preparing glycerol diacetate.

-

Time course of esterification of glycerol with caprylic acid. ResearchGate. [Link]

-

Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in solvent-free system. ResearchGate. [Link]

-

Esterification Kinetics of Glycerol with Fatty Acids in the Presence of Zinc Carboxylates: Preparation of Modified Acylglycerol Emulsifiers. ACS Publications. [Link]

-

Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. AOCS. [Link]

-

Biocatalytic intensified process for the synthesis of neopentyl glycol dicaprylate/dicaprate. ResearchGate. [Link]

-

The product composition during the esterification of (a) capric acid... ResearchGate. [Link]

-

Esterification. The Royal Society of Chemistry. [Link]

-

GLYCERYL 1-CAPRYLATE DICAPRATE. GSRS. [Link]

-

Analysis of Glyceryl Tristearate According to USP-NF Method. Shodex. [Link]

-

GLYCERYL 1-CAPRYLATE DICAPRATE. precisionFDA. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]

- 4. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN112321422A - Preparation method of caprylic/capric acid mono-diglyceride - Google Patents [patents.google.com]

- 9. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. shodex.com [shodex.com]

An In-Depth Technical Guide to the Self-Assembly Behavior of Glyceryl Dicaprate in Aqueous Solutions

Preamble: The Unseen Architectures of Glyceryl Dicaprate

In the realm of pharmaceutical sciences and advanced material formulation, the spontaneous organization of molecules into complex, functional structures is a cornerstone of innovation. Among the myriad of amphiphilic molecules, glyceryl dicaprate, a diester of glycerin and capric acid, presents a fascinating case study in self-assembly. Its unique molecular architecture, possessing both hydrophilic and lipophilic moieties, drives its spontaneous organization in aqueous environments into a variety of nanostructures. This behavior is not merely a scientific curiosity; it is the bedrock of its utility as a solubilizer, emulsifier, and a critical component in advanced drug delivery systems.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, characterization, and practical implications of glyceryl dicaprate's self-assembly in aqueous solutions.

Section 1: The Molecular Blueprint and Driving Forces of Self-Assembly

Glyceryl dicaprate's propensity to self-assemble is fundamentally governed by the hydrophobic effect. When dispersed in water, the hydrophobic fatty acid chains of the molecule minimize their contact with water molecules, leading to aggregation. This process is entropically favorable as it releases ordered water molecules from the hydrophobic surfaces. The hydrophilic glycerol headgroup, however, prefers to remain in contact with the aqueous phase. This delicate balance of hydrophobic and hydrophilic interactions dictates the ultimate morphology of the self-assembled structures.[3]

The specific geometry of the glyceryl dicaprate molecule, with its two caprate chains, influences the packing parameter, a critical determinant of the resulting aggregate structure. This parameter relates the volume of the hydrophobic chains to the area of the hydrophilic headgroup and the length of the chains. Depending on factors such as concentration, temperature, and the presence of co-solutes or active pharmaceutical ingredients (APIs), glyceryl dicaprate can form a range of structures, including micelles, vesicles, and more complex liquid crystalline phases.[4][5]

Caption: Interplay of forces and properties governing glyceryl dicaprate self-assembly.

Section 2: Characterizing the Self-Assembly Landscape

A thorough understanding of the self-assembly behavior of glyceryl dicaprate necessitates a suite of analytical techniques to probe the formation, size, and morphology of the resulting nanostructures.

Determining the Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that marks the onset of micelle formation.[6] Below the CMC, glyceryl dicaprate exists predominantly as individual molecules (monomers) in solution. Above this concentration, the monomers spontaneously assemble into micelles.[7]

Experimental Protocol: Surface Tensiometry for CMC Determination

Surface tensiometry is a widely used and reliable method for determining the CMC of surfactants like glyceryl dicaprate.[8]

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the concentration.[7][8]

-

Instrumentation: A tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) is required.[9][10]

-

Procedure:

-

Prepare a stock solution of glyceryl dicaprate in deionized water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution, ensuring temperature control.

-

Plot the surface tension as a function of the logarithm of the glyceryl dicaprate concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[6][7]

-

Caption: Workflow for CMC determination using surface tensiometry.

Sizing and Distribution of Self-Assembled Structures

Dynamic Light Scattering (DLS) is a powerful, non-invasive technique for measuring the size distribution of nanoparticles and macromolecules in solution.[11][12]

Experimental Protocol: Particle Size Analysis by DLS

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity. The hydrodynamic radius of the particles is calculated from these fluctuations.[13][14]

-

Instrumentation: A DLS instrument equipped with a laser, a detector, and a correlator.

-

Procedure:

-

Prepare a dilute aqueous dispersion of glyceryl dicaprate at a concentration above its CMC.

-

Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform multiple measurements to ensure reproducibility.

-

Analyze the correlation function to obtain the particle size distribution, including the mean hydrodynamic diameter and the polydispersity index (PDI).

-

Table 1: Hypothetical DLS Data for Glyceryl Dicaprate Nanostructures

| Parameter | Condition 1 (0.1% w/v) | Condition 2 (1.0% w/v) |

| Mean Hydrodynamic Diameter (nm) | 150 | 250 |

| Polydispersity Index (PDI) | 0.2 | 0.3 |

| Zeta Potential (mV) | -5 | -8 |

This table illustrates how DLS can be used to compare the size and stability of glyceryl dicaprate assemblies under different concentration conditions.

Visualizing Nanostructure Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the morphology of self-assembled structures in their native, hydrated state.[15][16]

Experimental Protocol: Cryo-TEM Imaging

-

Principle: A thin film of the aqueous dispersion is rapidly frozen in a cryogen (e.g., liquid ethane), vitrifying the water and trapping the nanostructures in their solution-state conformation. The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[17][18]

-

Instrumentation: A transmission electron microscope equipped with a cryo-stage and a high-resolution camera, along with a vitrification apparatus.

-

Procedure:

-

A small aliquot (a few microliters) of the glyceryl dicaprate dispersion is applied to a TEM grid.

-

The excess liquid is blotted away to create a thin film.

-

The grid is rapidly plunged into a cryogen to vitrify the sample.

-

The vitrified grid is transferred to the cryo-TEM for imaging.

-

Images are acquired at various magnifications to observe the overall morphology and fine structural details of the self-assembled structures.[19]

-

Section 3: Phase Behavior and Applications in Drug Delivery

The self-assembly of glyceryl dicaprate is not limited to simple micelles. Depending on the concentration and temperature, it can form various liquid crystalline phases, which have significant implications for drug delivery.[20][21] These phases can act as reservoirs for sustained drug release.

Glyceryl dicaprate is a key component in self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS).[1] These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1] This spontaneous emulsification enhances the dissolution and absorption of poorly water-soluble drugs.[2][22]

Caption: Mechanism of action for a glyceryl dicaprate-based SEDDS.

Conclusion: A Versatile Building Block for Nanotechnology

The self-assembly of glyceryl dicaprate in aqueous solutions is a powerful phenomenon that underpins its widespread use in the pharmaceutical and cosmetic industries. A thorough understanding of its CMC, the size and morphology of its aggregates, and its phase behavior is crucial for harnessing its full potential. The experimental protocols outlined in this guide provide a robust framework for characterizing these properties, enabling scientists and researchers to design and optimize innovative formulations for a wide range of applications, from enhancing the bioavailability of challenging drug compounds to creating novel nanomaterials.

References

-

Walsh Medical Media. (n.d.). Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Retrieved from [Link]

-

MDPI. (2020). Self-Assembly of Lipid Mixtures in Solutions: Structures, Dynamics Processes and Mechanical Properties. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (2020). Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. Retrieved from [Link][23][24]

-

PubMed. (1999). Self-assembly of synthetic glycolipid/water systems. Retrieved from [Link][3]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link][6]

-

ACS Publications. (2023). Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres. The Journal of Physical Chemistry B. Retrieved from [Link][25][26]

-

ResearchGate. (n.d.). Phase diagram of mixtures of glycerol monocaprylocaprate and glyceryl dicaprylate (1:1) with PEG-35 castor oil and water. Retrieved from [Link][20]

-

ACS Publications. (2025). Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution. Analytical Chemistry. Retrieved from [Link][27]

-

National Center for Biotechnology Information. (2024). Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only. Retrieved from [Link][22]

-

World Journal of Pharmaceutical Research. (2015). A novel solid self nano emulsifying drug delivery system. Retrieved from [Link][1]

-

USA KINO. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Lipid nanotechnologies for structural studies of membrane-associated proteins. Retrieved from [Link][19]

-

ResearchGate. (2025). (PDF) Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Retrieved from [Link][28]

-

PubMed. (n.d.). Aqueous phase behavior and dispersed nanoparticles of diglycerol monooleate/glycerol dioleate mixtures. Retrieved from [Link][5]

-

Schrödinger. (n.d.). Characterizing lipid nanoparticle self-assembly and structure using coarse-grained simulations. Retrieved from [Link][29]

-

GEN - Genetic Engineering & Biotechnology News. (2024). Enhancing LNP characterization with multi-angle dynamic light-scattering (MADLS). Retrieved from [Link][11]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Propylene Glycol Dicaprylate/Dicaprate in Pharmaceutical Excipients. Retrieved from [Link][2]

-

Google Patents. (n.d.). CN107935851B - Glyceryl monocaprylate and preparation method thereof. Retrieved from [30]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Retrieved from [Link][31]

-

Royal Society of Chemistry. (n.d.). Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering. Soft Matter. Retrieved from [Link][21]

-

NanoImaging Services. (2023). Lipid Nanoparticle characterization with cryo-TEM. Retrieved from [Link][16]

-

J-Stage. (n.d.). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. Retrieved from [Link]

-

Patsnap Eureka. (2025). Glycerol as a Carrier in Targeted Drug Delivery Systems. Retrieved from [Link][32]

-

PubMed. (n.d.). The effects of glycerol on the phase behaviour of hydrated distearoylphosphatidylethanolamine and its possible relation to the mode of action of cryoprotectants. Retrieved from [Link][33]

-

National Center for Biotechnology Information. (2019). Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. Retrieved from [Link][10]

-

ACS Publications. (n.d.). Structural Characterization of Self-Assembled Lipid Monolayers by NπT Simulation. Langmuir. Retrieved from [Link][34]

-

MDPI. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link][14]

-

Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link][12]

-

ResearchGate. (2025). Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. Retrieved from [Link][18]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. Self-assembly of synthetic glycolipid/water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aqueous phase behavior and dispersed nanoparticles of diglycerol monooleate/glycerol dioleate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 12. wyatt.com [wyatt.com]

- 13. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review | MDPI [mdpi.com]

- 15. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 16. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 17. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Lipid nanotechnologies for structural studies of membrane-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phase behavior of soybean phosphatidylcholine and glycerol dioleate in hydrated and dehydrated states studied by small-angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 22. Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. schrodinger.com [schrodinger.com]

- 30. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]

- 31. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 33. The effects of glycerol on the phase behaviour of hydrated distearoylphosphatidylethanolamine and its possible relation to the mode of action of cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's In-depth Technical Guide to the Regulatory Status of Glyceryl Dicaprate for Pharmaceutical Research

Introduction: Understanding Glyceryl Dicaprate and its Role in Modern Pharmaceutics

Glyceryl dicaprate, more broadly known within regulatory and pharmacopoeial contexts as a component of "Glyceryl Mono and Dicaprylocaprate," is a multifunctional excipient pivotal to the formulation of modern pharmaceutical products.[1] Chemically, it is a mixture of mono- and diesters of glycerol with caprylic (C8) and capric (C10) acids.[2] This composition bestows upon it valuable physicochemical properties, enabling its use as a solubilizer, emulsifier, and penetration enhancer.[1]

For drug development professionals, particularly those working with poorly water-soluble active pharmaceutical ingredients (APIs) (BCS Class II and IV), lipid-based excipients like glyceryl dicaprate are indispensable tools. They are integral to the design of advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), which can significantly enhance the oral bioavailability of challenging drug candidates.[3][4]

This guide provides a comprehensive overview of the global regulatory status of glyceryl dicaprate, delves into the critical quality attributes that a researcher must consider, and offers field-proven insights into its practical application in pharmaceutical research.

Global Regulatory Landscape: A Seal of Acceptance

Glyceryl dicaprate and its related compounds enjoy a favorable regulatory status in major markets, a testament to their long history of safe use in pharmaceutical and food products. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), generally recognize these glycerol derivatives as safe.[1][5]

United States: FDA Inactive Ingredient Database (IID)

In the United States, the primary resource for ascertaining the acceptability of an excipient is the FDA's Inactive Ingredient Database (IID).[1][6][7] This database lists excipients present in FDA-approved drug products, providing crucial information on the routes of administration and maximum potencies for which they have been reviewed.[8][9]

Glyceryl dicaprate is listed in the IID under the broader, more inclusive name GLYCERYL MONO- AND DICAPRYLOCAPRATE , with the Unique Ingredient Identifier (UNII) U72Q2I8C85 .[1] Its inclusion in the IID signifies that it is a well-established excipient for various dosage forms. Researchers leveraging this excipient in a new drug application for a previously approved route and at a concentration at or below the listed maximum potency can generally expect a less extensive regulatory review of the excipient itself.[1][9]

Table 1: Representative Approved Uses of GLYCERYL MONO- AND DICAPRYLOCAPRATE (UNII: U72Q2I8C85) in the US

| Dosage Form | Route of Administration |

| Tablet, Film Coated | Oral |

| Cream | Topical |

| Tablet, Extended Release | Oral |

Note: This table is illustrative. Researchers must consult the most current version of the FDA Inactive Ingredient Database for comprehensive and up-to-date information on approved uses and maximum potency levels.

Europe: European Pharmacopoeia (Ph. Eur.) and EMA Guidelines

In Europe, the regulatory acceptance of an excipient is strongly tied to its inclusion in the European Pharmacopoeia (Ph. Eur.). Glyceryl dicaprate falls under the monograph for Glycerol Monocaprylocaprate (2392) .[10][11] The Ph. Eur. provides stringent specifications for the identity, purity, and quality of the excipient, ensuring its suitability for pharmaceutical use.[2]

The European Medicines Agency (EMA) provides overarching guidelines on the requirements for excipients in a marketing authorization dossier.[2][8] For a well-established excipient like glycerol monocaprylocaprate with a Ph. Eur. monograph, the regulatory burden is significantly reduced. However, the EMA expects a thorough justification for the choice and concentration of any excipient, particularly those that may influence drug bioavailability.[12]

Japan: Japanese Pharmacopoeia (JP)

The Japanese Pharmacopoeia (JP) also includes monographs for related lipid excipients, such as Caprylic/Capric Triglyceride .[13][14] While a direct monograph for glyceryl dicaprate may be listed under a different name, the acceptance of medium-chain glycerides is well-established. For use in the Japanese market, researchers must ensure that the chosen excipient grade complies with the relevant JP monograph.[15]

Quality and Safety by Design: A Self-Validating System

The cornerstone of using any excipient in pharmaceutical research is a deep understanding of its quality attributes and a robust strategy to ensure its consistent performance. This is the essence of the Quality by Design (QbD) paradigm.[16]

Critical Quality Attributes (CQAs) of Glyceryl Dicaprate

A Critical Quality Attribute (CQA) is a property that must be controlled within a defined limit to ensure the desired product quality.[17][18] For glyceryl dicaprate, the following CQAs are paramount:

-

Compositional Ratio (Mono-, Di-, and Triglycerides): This is arguably the most critical attribute. The ratio of monoglycerides to diglycerides directly influences the excipient's emulsification properties, solvent capacity, and its interaction with biological membranes.[15][19] Higher monoglyceride content generally leads to better emulsification and potential for enhanced permeation.[20]

-

Fatty Acid Composition: The relative amounts of caprylic (C8) and capric (C10) acids affect the excipient's melting point, viscosity, and solvent capacity for the API.

-

Acid Value: This parameter indicates the amount of free fatty acids, which can impact the stability of acid-labile APIs and act as a marker for excipient degradation.

-

Impurities: Residual solvents, heavy metals, and other process-related impurities must be strictly controlled as per pharmacopoeial standards.[2]

Table 2: Comparative Pharmacopoeial Requirements for Glyceryl Mono- and Dicaprylate/Caprate

| Parameter | USP-NF (Glyceryl Mono and Dicaprylate) | European Pharmacopoeia (Glycerol Monocaprylocaprate) |

| Monoesters | 40.0%–75.0% | Specified fatty acid composition and ester distribution |

| Diesters | 20.0%–50.0% | Specified fatty acid composition and ester distribution |

| Triesters | NMT 15.0% | Specified fatty acid composition and ester distribution |

| Acid Value | Specific limit defined | Specific limit defined |

| Identification | Fatty Acid Composition | Infrared absorption, Fatty acid composition |

Note: This is a simplified comparison. Researchers must refer to the current official monographs for complete and detailed specifications.[21]

The Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of a specific grade of glyceryl dicaprate is not arbitrary; it is a calculated decision based on the physicochemical properties of the API and the desired performance of the final dosage form.

Diagram 1: Excipient Selection Logic for a Poorly Soluble API

Caption: Decision workflow for selecting a glyceryl dicaprate grade based on API properties.

For an API with a high Log P (>5) and a high dose, a glyceryl dicaprate grade with a high solvent capacity (often associated with a balanced mono- and diglyceride content) would be a primary candidate for a Type II or III lipid-based formulation (e.g., SEDDS).[22][23] The rationale is to ensure the drug remains dissolved in the lipid phase upon dispersion in the gastrointestinal tract.[12] Conversely, for a drug with some polar functional groups, a grade with a higher monoglyceride content might be selected to leverage its superior emulsification properties, creating a finer and more stable emulsion upon dispersion.[15]

Practical Applications & Formulation Strategies

Glyceryl dicaprate is a cornerstone excipient for developing lipid-based formulations, particularly for APIs with poor aqueous solubility.

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a foundational workflow for developing a SEDDS for a hypothetical poorly soluble API.

Objective: To formulate a liquid SEDDS that, upon gentle agitation in an aqueous medium, forms a fine oil-in-water emulsion, enhancing the dissolution and potential bioavailability of the API.

Materials:

-

Poorly Soluble API

-

Glyceryl Dicaprate (e.g., Capmul® MCM)

-

Surfactant (e.g., Polysorbate 80, Cremophor® RH40)

-

Co-surfactant/Co-solvent (optional, e.g., Transcutol®, Propylene Glycol)

Methodology:

-

Excipient Screening:

-

Determine the equilibrium solubility of the API in various oils, surfactants, and co-solvents at a controlled temperature (e.g., 25°C or 37°C).

-

Rationale: This step is critical to identify the excipients with the highest solubilizing capacity for the API, which is a prerequisite for a stable formulation and maximizing drug load.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Select the most promising oil (Glyceryl Dicaprate), surfactant, and co-surfactant based on the screening results.

-

Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant (S/CoS mix).

-

Titrate each mixture with water and visually observe the formation of emulsions, microemulsions, or gels.

-

Plot the results on a ternary phase diagram to identify the self-emulsifying region.

-

Rationale: The phase diagram provides a map of the formulation space, allowing the researcher to identify robust formulations that will emulsify effectively over a range of component ratios.[15]

-

-

Formulation Preparation and Drug Loading:

-

Select several formulations from the optimal emulsion region of the phase diagram.

-

Heat the oil, surfactant, and co-surfactant to 40-50°C to ensure homogeneity.

-

Add the API and stir until completely dissolved.

-

Rationale: Gentle heating reduces viscosity, facilitating uniform mixing and dissolution of the API.

-

-

Characterization of the SEDDS:

-

Self-Emulsification Assessment: Add a defined amount of the SEDDS to a standard volume of water in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, milky).

-

Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size distribution using dynamic light scattering (DLS). Aim for droplet sizes in the nanometer to sub-micron range for optimal absorption.

-

Thermodynamic Stability: Subject the formulations to centrifugation and multiple freeze-thaw cycles to assess for any phase separation or drug precipitation.

-

Rationale: These tests are self-validating. A successful SEDDS must emulsify rapidly and spontaneously, form small and uniform droplets, and remain physically stable under stress conditions.[22]

-

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioszeparacio.hu [bioszeparacio.hu]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Drugs Inactive Ingredients Database - John Snow Labs [johnsnowlabs.com]

- 6. US FDA Inactive Ingredient Database - Lubrizol [lubrizol.com]

- 7. fda.gov [fda.gov]

- 8. pharmexcil.com [pharmexcil.com]

- 9. scribd.com [scribd.com]

- 10. US9101592B2 - Stabilized granules containing glyceryl trinitrate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. nof.co.jp [nof.co.jp]

- 13. scribd.com [scribd.com]

- 14. A comparative evaluation of mono-, di- and triglyceride of medium chain fatty acids by lipid/surfactant/water phase diagram, solubility determination and dispersion testing for application in pharmaceutical dosage form development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20160143989A1 - Composition comprising oil drops - Google Patents [patents.google.com]

- 16. pqri.org [pqri.org]

- 17. What Are Critical Quality Attributes (CQA)? [pharmuni.com]

- 18. Effect of monoglyceride content on emulsion stability and rheology of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 21. mdpi.com [mdpi.com]

- 22. journal-imab-bg.org [journal-imab-bg.org]

- 23. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Glyceryl dicaprate to formulate oil-in-water nanoemulsions.

Application Note: Formulating Stable O/W Nanoemulsions Using Glyceryl Dicaprate

Introduction & Scientific Rationale

Glyceryl dicaprate (a diglyceride of capric acid) represents a distinct class of lipid excipients often overshadowed by standard Medium Chain Triglycerides (MCTs). Unlike triglycerides, glyceryl dicaprate possesses a free hydroxyl group on the glycerol backbone. This structural nuance provides two critical advantages in nanoemulsion formulation:

-

Enhanced Drug Solubility: The increased polarity (compared to triglycerides) allows for significantly higher loading capacities for "brick dust" molecules (BCS Class II/IV drugs) that are lipophilic but require hydrogen bonding partners.

-

Interfacial Activity: It acts as a co-surfactant . While too lipophilic (HLB ~2–4) to stabilize an oil-in-water (O/W) system alone, its amphiphilic nature allows it to interdigitate with the primary high-HLB surfactant at the interface, reducing interfacial tension (

) more effectively than non-polar oils.

This guide details the protocol for creating O/W nanoemulsions where Glyceryl Dicaprate serves as the primary lipid phase or functional co-lipid, stabilized by high-energy homogenization.

Physicochemical Basis

To formulate successfully, one must understand the "Packing Parameter" (

-

Primary Surfactant (e.g., Polysorbate 80): Large headgroup, tends to form high-curvature micelles (

). -

Glyceryl Dicaprate: Small polar head (-OH), bulky double-tail. It orients at the interface, filling the "gaps" between primary surfactant molecules.

Mechanism of Stabilization: The combination creates a dense, flexible interfacial film that resists coalescence. However, because Glyceryl Dicaprate has finite water solubility (higher than LCTs), these nanoemulsions are susceptible to Ostwald Ripening . The protocol below incorporates a "Ripening Inhibitor" strategy to counter this.

Figure 1: Structural arrangement of Glyceryl Dicaprate in a nanoemulsion droplet. It partitions between the core (solvent) and the interface (co-surfactant).

Pre-Formulation Checklist

Before beginning the protocol, verify the following parameters:

| Parameter | Specification | Reason |

| Glyceryl Dicaprate Source | High purity diester (>90%) | Mono-esters increase water solubility (destabilizing); Tri-esters reduce drug solubility. |

| Primary Surfactant | HLB 15 (e.g., Polysorbate 80, Poloxamer 188) | Must counterbalance the low HLB of the lipid. |

| Ostwald Inhibitor | Long-chain triglyceride (e.g., Corn Oil) or Vitamin E Acetate | Required if the emulsion shows size growth within 24h. Use at 10% w/w of the oil phase.[1] |

| Target Droplet Size | < 200 nm (PDI < 0.2) | Definition of nanoemulsion; ensures sterile filterability (0.22 µm). |

Protocol: High-Pressure Homogenization (HPH)

This is the "Gold Standard" method for generating tightly distributed nanoemulsions using lipid diesters.

Materials:

-

Phase A (Oil Phase): Glyceryl Dicaprate (10% w/w), Lipophilic Drug (1% w/w), Vitamin E Acetate (1% w/w - Ripening Inhibitor).

-

Phase B (Aqueous Phase): Polysorbate 80 (2.5% w/w), Deionized Water (q.s. to 100%).

Step-by-Step Methodology:

1. Solubilization (The "Loading" Step)

-

Heat Glyceryl Dicaprate to 40°C (if solid/semi-solid).

-

Dissolve the lipophilic drug into the lipid under magnetic stirring (500 RPM) for 30 mins. Ensure the solution is crystal-clear.

-

Critical Note: If the drug is heat-sensitive, dissolve in a minimal amount of ethanol, mix with lipid, and evaporate the solvent before proceeding.

2. Pre-Emulsification (Coarse Emulsion)

-

Heat Phase B (Water + Surfactant) to the same temperature as Phase A (approx. 40-50°C). Matching temperatures prevents premature lipid solidification.

-

Add Phase A into Phase B slowly while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes .

-

Result: A milky, coarse emulsion (droplet size 1–5 µm).

3. High-Energy Homogenization (Size Reduction)

-

Transfer the coarse emulsion to a High-Pressure Homogenizer (e.g., Microfluidizer or Avestin EmulsiFlex).

-

Cycle 1-2: Low pressure (5,000 psi) to prime the system and reduce largest droplets.

-

Cycle 3-6: High pressure (20,000 - 25,000 psi ).

-

Temperature Control: The shear forces will generate heat. Ensure the interaction chamber is cooled (heat exchanger set to 4°C) to keep the outlet temperature < 30°C.

4. Post-Processing

-

Filter the resulting translucent/bluish fluid through a 0.22 µm PVDF or PES membrane to ensure sterility and remove any metal particulates from the homogenizer.

-

Store in amber glass vials at 4°C.

Workflow Visualization

Figure 2: Process flow for High-Pressure Homogenization of Glyceryl Dicaprate emulsions.

Characterization & Troubleshooting

After formulation, validate the system using Dynamic Light Scattering (DLS).[1]

Data Interpretation Table

| Metric | Ideal Range | If Too High... | If Too Low... |

| Z-Average (Size) | 50 – 150 nm | Increase homogenization pressure or surfactant concentration. | N/A (Smaller is usually better, unless <20nm implies micellization only). |

| PDI (Polydispersity) | < 0.200 | Indicates uneven shear. Increase number of cycles. | Excellent uniformity. |

| Zeta Potential | > | 30 | mV |

Troubleshooting: Ostwald Ripening

-

Symptom: Mean particle size increases linearly over time (e.g., 100nm

150nm in 1 week), but PDI remains relatively low. -

Root Cause: Glyceryl dicaprate has slight water solubility, allowing small droplets to dissolve and redeposit onto larger ones.

-

Solution: Add a highly insoluble "hydrophobe" to the oil phase.

-

Protocol Adjustment: Replace 10% of the Glyceryl Dicaprate with Corn Oil or Squalene. This creates an entropic penalty for the monomer diffusion, halting the ripening process.

-

References

-

McClements, D. J. (2012). Nanoemulsions produced by high-pressure homogenization: Factors influencing particle size. Food Hydrocolloids.

-

Gupta, A., et al. (2016). Formulation and characterization of solid lipid nanoparticles and nanostructured lipid carriers. Drug Discovery Today. (Context on lipid selection).

-

Tadros, T. (2013). Emulsion Formation and Stability.[2][3][4] Wiley-VCH. (Foundational text on Ostwald Ripening inhibition).

-

PubChem. (2023). Glyceryl 1,2-dicaprate Compound Summary. (Verification of chemical structure and polarity).

-

Wooster, T. J., et al. (2008). Impact of Oil Type on Nanoemulsion Formation and Ostwald Ripening Stability. Langmuir. (Evidence for ripening in medium-chain lipids).[4]

Sources

- 1. Thermogelation of nanoemulsions stabilized by a commercial pea protein isolate: high-pressure homogenization defines gel strength - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00687A [pubs.rsc.org]

- 2. ioioleo.de [ioioleo.de]

- 3. researchgate.net [researchgate.net]

- 4. Impact of emulsifier mixing and inhibitor type on Ostwald ripening of model food emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Glyceryl dicaprate in topical drug delivery research.

Introduction: The Role of Glyceryl Dicaprate in Advanced Dermal Science

In the landscape of topical drug delivery, the selection of excipients is paramount to achieving desired therapeutic outcomes. Glyceryl dicaprate, a diester of glycerin and capric acid, has emerged as a multifunctional excipient with significant potential for enhancing the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). Its unique physicochemical properties position it as a valuable tool for formulators seeking to overcome the formidable barrier of the stratum corneum, improve formulation stability, and enhance the aesthetic qualities of topical preparations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Glyceryl dicaprate in topical drug delivery research. We will delve into its mechanisms of action, provide detailed formulation protocols, and outline methods for the thorough characterization of the resulting drug delivery systems.

Physicochemical Characterization of Glyceryl Dicaprate

A thorough understanding of the physicochemical properties of Glyceryl dicaprate is fundamental to its successful application in topical formulations. While comprehensive data for pure Glyceryl dicaprate can be limited, we can infer its properties from related medium-chain glycerides and available safety data sheets.

| Property | Value | Significance in Topical Formulations |

| Chemical Name | Dioctanoic acid, diester with glycerol | Defines the chemical structure, indicating its ester nature and the presence of two capric acid chains. |

| CAS Number | 36354-80-0 | Provides a unique identifier for the specific chemical substance. |

| Appearance | Expected to be a clear to yellowish oily liquid | Influences the visual characteristics of the final formulation. |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | Dictates its use in the oil phase of emulsions and its ability to act as a solvent for lipophilic APIs. |

| Molecular Weight | Approximately 400.6 g/mol (for Glyceryl 1,2-dicaprate)[1] | Impacts its viscosity and potential for skin penetration. |

| Boiling Point | 439.9 °C at 760 mmHg[2] | Relevant for manufacturing processes involving heat. |

| Density | 0.992 g/cm³[2] | Useful for formulation calculations and characterization. |

| Flash Point | 141.5 °C[2] | Important for safety considerations during manufacturing and storage. |

| Safety Profile | Generally considered to have low toxicity and skin irritation potential[3][4][5] | Crucial for its use in products intended for direct application to the skin. It is important to note that as a penetration enhancer, it may increase the absorption of other formulation components. |

Mechanisms of Action in Topical Drug Delivery

Glyceryl dicaprate contributes to the efficacy of topical formulations through several mechanisms:

-

Penetration Enhancement: As a lipophilic molecule, Glyceryl dicaprate can integrate into the lipid matrix of the stratum corneum. This integration disrupts the highly ordered structure of the intercellular lipids, creating more fluid regions and thereby increasing the permeability of the skin to APIs. While direct studies on Glyceryl dicaprate are limited, related glyceryl esters have been shown to enhance skin permeation. For instance, a study on pentazocine permeation showed that while glyceryl monocaprylate had a significant enhancing effect, glyceryl dicaprylate had a less pronounced, yet present, enhancing effect compared to the vehicle alone[6]. This suggests that the diester configuration influences the degree of penetration enhancement. The mechanism is believed to involve the fluidization of the lipid bilayers, which facilitates the diffusion of drug molecules through the stratum corneum.

-

Solvent and Co-solvent: Glyceryl dicaprate can act as a solvent for lipophilic APIs, increasing their concentration in the formulation's oil phase. This is crucial for maintaining a high concentration gradient, which is a primary driving force for passive diffusion across the skin. Its co-solvent properties can also prevent the crystallization of the API within the formulation, ensuring its bioavailability.

-

Emollient and Emulsifier: Its emollient properties help to soften and soothe the skin, improving the overall feel of the topical product and potentially increasing patient compliance. While not a primary emulsifier, it can contribute to the stability of emulsions by acting as a co-emulsifier, particularly in oil-in-water (O/W) formulations.

The following diagram illustrates the proposed mechanism of Glyceryl dicaprate as a skin penetration enhancer.

Caption: Mechanism of Glyceryl Dicaprate in enhancing API skin permeation.

Application Notes and Protocols

This section provides detailed protocols for the preparation and evaluation of a model oil-in-water (O/W) cream formulation containing Glyceryl dicaprate.

Protocol 1: Preparation of a Model O/W Cream with Glyceryl Dicaprate

This protocol outlines the preparation of a 100g batch of a 1% API O/W cream.

Materials and Equipment:

-

Beakers (250 mL and 500 mL)

-

Water bath

-

Homogenizer or high-shear mixer

-

Overhead stirrer with propeller blade

-

Weighing balance

-

pH meter

-

Spatulas

-

Thermometer

Formulation:

| Phase | Ingredient | Function | % (w/w) |

| A | Deionized Water | Vehicle | 69.0 |

| Glycerin | Humectant | 5.0 | |

| Xanthan Gum | Thickener | 0.5 | |

| B | Glyceryl Dicaprate | Oil Phase, Enhancer | 10.0 |

| Cetearyl Alcohol | Thickener, Emulsifier | 5.0 | |

| Glyceryl Stearate SE | Emulsifier | 4.0 | |

| API (e.g., Ketoprofen) | Active Ingredient | 1.0 | |

| C | Phenoxyethanol | Preservative | 0.5 |

| Citric Acid / NaOH (10%) | pH adjuster | q.s. |

Procedure:

-

Water Phase (Phase A) Preparation:

-

In a 500 mL beaker, combine deionized water and glycerin.

-

Slowly sprinkle xanthan gum into the vortex created by an overhead stirrer to prevent clumping.

-

Heat the mixture to 75°C in a water bath while stirring until the xanthan gum is fully hydrated and the phase is uniform.

-

-

Oil Phase (Phase B) Preparation:

-

In a separate 250 mL beaker, combine Glyceryl dicaprate, cetearyl alcohol, and glyceryl stearate SE.

-

Heat the oil phase to 75°C in a water bath until all components are melted and the mixture is uniform.

-

Add the API to the heated oil phase and stir until completely dissolved.

-

-

Emulsification:

-

Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under continuous high-shear mixing (homogenization) for 5-10 minutes to form a uniform emulsion.

-

-

Cooling and Final Additions (Phase C):

-

Remove the emulsion from the heat and continue stirring with a propeller blade at a moderate speed.

-

When the emulsion has cooled to below 40°C, add the preservative (Phenoxyethanol).

-

Adjust the pH to the desired range (typically 5.0-6.0 for skin compatibility) using citric acid or sodium hydroxide solution.

-

Continue stirring until the cream is smooth and has reached room temperature.

-

-

Packaging:

-

Transfer the final cream into an appropriate container.

-

Caption: Workflow for the preparation of an O/W cream with Glyceryl Dicaprate.

Protocol 2: Characterization of the Topical Cream

A comprehensive characterization of the prepared cream is essential to ensure its quality, stability, and performance.

1. Macroscopic and Microscopic Evaluation:

-

Appearance: Visually inspect the cream for color, homogeneity, and phase separation.

-

Microscopy: Place a small sample of the cream on a microscope slide, cover with a coverslip, and observe under a light microscope. Examine the droplet size and distribution of the dispersed oil phase. Homogeneous and small droplet size generally indicates better stability.

2. pH Measurement:

-

Disperse 1g of the cream in 10 mL of deionized water and measure the pH using a calibrated pH meter. The pH should be within a range that is non-irritating to the skin (typically 4.5-6.5).

3. Viscosity and Rheological Studies:

-

Use a viscometer or rheometer to determine the viscosity and flow behavior of the cream. These properties are crucial for the feel of the product upon application and its physical stability.

4. Stability Studies:

-

Accelerated Stability: Store the cream at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 1-3 months. Periodically evaluate for changes in appearance, pH, viscosity, and API content.

-

Freeze-Thaw Cycling: Subject the cream to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to assess its stability under temperature fluctuations.

Protocol 3: In Vitro Skin Permeation Study

This protocol describes an in vitro skin permeation study using Franz diffusion cells to evaluate the delivery of the API from the prepared cream.

Materials and Equipment:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and vials for sampling

-

High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

-

Skin Membrane Preparation:

-

Thaw frozen skin at room temperature.

-

Carefully excise the subcutaneous fat and tissue.

-

Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place the cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate for at least 30 minutes.

-

-

Dosing and Sampling:

-

Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation evenly onto the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for API concentration using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the Glyceryl dicaprate formulation to a control formulation without the enhancer.

-

Caption: Workflow for an in vitro skin permeation study.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in the formulation protocol, the characterization steps (macroscopic and microscopic evaluation, pH, viscosity, and stability studies) serve to validate the success of the formulation process. In the in vitro permeation study, the inclusion of a control formulation (without Glyceryl dicaprate) is crucial for validating the enhancing effect of the excipient. Consistent and reproducible results across multiple replicates are key indicators of a robust and trustworthy experimental setup.

Conclusion

Glyceryl dicaprate is a promising excipient for the development of effective and elegant topical drug delivery systems. Its multifunctional properties as a penetration enhancer, solvent, and emollient make it a versatile tool for formulators. While more research is needed to fully elucidate its specific mechanisms and performance characteristics, the protocols and information provided in this application note offer a solid foundation for researchers to explore the potential of Glyceryl dicaprate in their topical drug delivery research and development endeavors. By following systematic formulation and evaluation approaches, the benefits of incorporating Glyceryl dicaprate into topical products can be scientifically validated and harnessed to improve therapeutic outcomes.

References

-

Bay House Aromatics. (2020, February 1). Glyceryl Caprylate Safety Data Sheet. Retrieved from [Link]

-

Chemistry Connection. (2019, September 30). Glyceryl Caprylate/Caprate Safety Data Sheet. Retrieved from [Link]

-

GSRS. (n.d.). GLYCERYL 1,2-DICAPRATE. Retrieved from [Link]

-

MySkinRecipes. (2020, September 19). Cream Formulation Procedure and Ingredient Temperature Issues. Retrieved from [Link]

-

Crafter's Choice. (2023, September 21). Crafter's Choice™ Glyceryl Caprylate Caprate Safety Data Sheet. Retrieved from [Link]

-

CPAChem. (2024, September 20). Safety data sheet. Retrieved from [Link]

-

precisionFDA. (n.d.). GLYCERYL MONO- AND DICAPRYLOCAPRATE. Retrieved from [Link]

- Google Patents. (1999, September 15). The use of glycerin in moderating transdermal drug delivery.

-

Das, S., & Roy, S. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. Physical Chemistry Chemical Physics, 22(12), 6547-6556. Retrieved from [Link]

- Google Patents. (2016, February 9). Composite hydrogel drug delivery systems.

-

Kumar, A., et al. (2015). Novel solid self nano emulsifying drug delivery system. World Journal of Pharmaceutical Research, 4(9), 1075-1094. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Formulation, characterization, and evaluation of in vitro skin permeation and in vivo pharmacodynamics of surface-charged tripterine-loaded nanostructured lipid carriers. International Journal of Nanomedicine, 11, 4639–4651. Retrieved from [Link]

-

Hekserij. (n.d.). Basic formulation Cream with Glyceryl stearate SE. Retrieved from [Link]

-

Li, Y., et al. (2022). Role of Medium-Chain Triglycerides on the Emulsifying Properties and Interfacial Adsorption Characteristics of Pork Myofibrillar Protein. Foods, 11(3), 421. Retrieved from [Link]

-

Center for Research on Complex Generics. (n.d.). IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS. Retrieved from [Link]

- Google Patents. (2020, February 18). Pharmaceutical composition comprising dutasteride and propylene glycol monolaurate and preparation method of the same.

-

ResearchGate. (2022, February 14). (PDF) Role of Medium-Chain Triglycerides on the Emulsifying Properties and Interfacial Adsorption Characteristics of Pork Myofibrillar Protein. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of Permeation Enhancers on the in Vitro Percutaneous Absorption of Pentazocine1). Retrieved from [Link]

-

PermeGear. (n.d.). "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In. Retrieved from [Link]

-

Cidols. (2023). formulation guide 2023. Retrieved from [Link]

-

CrossChem Limited. (n.d.). Starter Formulations. Retrieved from [Link]

-

FDA. (n.d.). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

Sources

Formulation of self-microemulsifying drug delivery systems (SMEDDS) with Glyceryl dicaprate.

Executive Summary

This guide details the formulation, optimization, and characterization of Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing Glyceryl Dicaprate as a functional lipid excipient. Glyceryl Dicaprate (a medium-chain partial glyceride) serves a dual role: it acts as a lipophilic solvent for Class II/IV drugs and a permeation enhancer. This protocol moves beyond simple mixing, employing a Quality by Design (QbD) approach to define the isotropic design space via pseudo-ternary phase diagrams.

Scientific Foundation & Mechanism

The Role of Glyceryl Dicaprate

Glyceryl Dicaprate is a diester of glycerin and capric acid (C10:0). In the context of lipid-based formulations (LBFs), it is categorized under Type III systems (Pouton Classification).

-

Solubilization: It offers superior solvent capacity for intermediate-logP drugs compared to long-chain triglycerides (LCTs) due to the higher polarity of the ester bonds and shorter chain length.

-

Permeation: Medium-chain glycerides (MCGs) modulate tight junction integrity, transiently increasing paracellular transport.

-

Metabolism: Upon ingestion, it is rapidly hydrolyzed by gastric and pancreatic lipases into capric acid and glycerol, which are absorbed directly into the portal vein, bypassing lymphatic transport (unlike LCTs), thus avoiding the "first-pass" metabolic filter of the lymphatic system for certain drugs.

Mechanism of Self-Emulsification

The SMEDDS mechanism relies on the free energy of entropy overcoming the surface area expansion energy. When the anhydrous concentrate (Glyceryl Dicaprate + Surfactant + Co-surfactant) contacts gastrointestinal fluid, it spontaneously disperses into droplets <50 nm.

Figure 1: Mechanism of spontaneous emulsification and absorption for Glyceryl Dicaprate-based SMEDDS.

Pre-Formulation: The Self-Validating Solubility Screen

Objective: To determine if Glyceryl Dicaprate can carry the therapeutic dose. If the drug solubility in the excipient is lower than the target dose per capsule, the SMEDDS approach is invalid.

Materials:

-

Oil: Glyceryl Dicaprate (e.g., purified diester or high-content commercial grades like Capmul MCM variants).

-

Surfactants (High HLB > 12): Polysorbate 80 (Tween 80), PEG-40 Hydrogenated Castor Oil (Cremophor RH40/Kolliphor RH40).

-

Co-Surfactants: PEG 400, Propylene Glycol, Transcutol P.

Protocol 1: Saturation Solubility Study

-

Preparation: Add excess drug (approx. 2x estimated solubility) to 2 mL of Glyceryl Dicaprate in a 5 mL screw-cap glass vial. Repeat for selected surfactants and co-surfactants.[1]

-

Equilibration: Vortex for 2 minutes. Place vials in a reciprocating shaker bath at 37°C ± 0.5°C for 48–72 hours.

-

Separation: Centrifuge at 3,000–5,000 rpm for 15 minutes to pellet undissolved drug.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).

-

Quantification: Dilute the filtrate with methanol/acetonitrile and analyze via HPLC/UV-Vis.

Data Analysis Table (Template):

| Excipient Type | Specific Excipient | Solubility (mg/mL) ± SD | Suitability Decision |

|---|---|---|---|

| Oil | Glyceryl Dicaprate | [Data] | Primary Solvent |

| Surfactant | Kolliphor RH40 | [Data] | High HLB Stabilizer |

| Co-Surfactant | Transcutol P | [Data] | Interface Flexibility |

Formulation Design: Pseudo-Ternary Phase Diagrams

Objective: To map the "Isotropic Region"—the specific ratio of Oil, Surfactant, and Co-surfactant that forms a stable microemulsion upon dilution.[1]

Critical Parameter: The Smix Ratio (Surfactant-to-Co-surfactant mass ratio). Common ratios to screen are 1:1, 2:1, and 3:1.[1][2]

Protocol 2: Water Titration Method

-

Smix Preparation: Prepare the surfactant/co-surfactant mixture (Smix) at a specific weight ratio (e.g., 2:1). Mix thoroughly.

-

Oil/Smix Blending: In separate vials, mix Glyceryl Dicaprate (Oil) and Smix in the following weight ratios: 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1.

-

Titration:

-

Place a vial on a magnetic stirrer.

-

Add distilled water dropwise (10–50 µL increments) at 25°C.

-

Visual Check: After each addition, observe visual appearance.[1][3]

-

Clear/Transparent: Microemulsion (Pass).[2]

-

Turbid/Milky: Coarse Emulsion (Fail).

-

Gel formation: Liquid Crystal phase (Note this, as it delays release).

-

-

-

Endpoint: Continue adding water until the system becomes turbid. Record the mass of water added.

-

Plotting: Use a ternary plot generator (or Excel/Python) to map the boundaries. The area of the "Clear" region represents your design space.

Figure 2: Workflow for constructing pseudo-ternary phase diagrams to identify the SMEDDS region.

Preparation of the Optimized SMEDDS